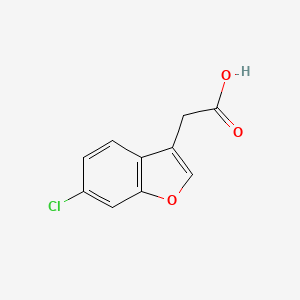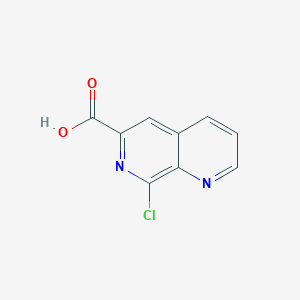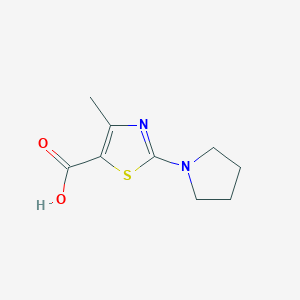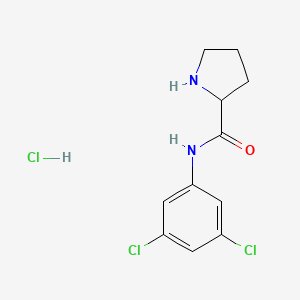
N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride
説明
“N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1078163-22-0 . It has a molecular weight of 295.6 and its IUPAC name is N-(3,5-dichlorophenyl)-2-pyrrolidinecarboxamide hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H12Cl2N2O.ClH/c12-7-4-8(13)6-9(5-7)15-11(16)10-2-1-3-14-10;/h4-6,10,14H,1-3H2,(H,15,16);1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It is typically stored at room temperature .科学的研究の応用
Application in Medicinal Chemistry
Summary of the Application
“N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is a compound that has been studied in the context of medicinal chemistry . It’s a derivative of 2-aminothiazole and has been found to affect Mycobacterium tuberculosis energetics .
Methods of Application or Experimental Procedures
The compound was used in a Structure-Activity Relationships study, where its derivatives were analyzed for their efflux inhibitory characteristics, toxicity, and drug-like physicochemical features .
Results or Outcomes
The study found that some derivatives of the compound had balanced efflux inhibitory characteristics and tolerable toxicity . This suggests that “N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” and its derivatives could potentially be used in the development of new therapeutic strategies for treating tuberculosis .
Application in Drug Discovery
Summary of the Application
The pyrrolidine ring, which is a key component of “N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride”, is widely used by medicinal chemists to develop compounds for the treatment of various human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Results or Outcomes
The study found that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that “N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” and its derivatives could potentially be used in the development of new therapeutic strategies for various diseases .
Application in Pharmacology
Summary of the Application
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules, which include “N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride”, are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Methods of Application or Experimental Procedures
The compound is used in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . Some pyrrolidine derivatives are known to be employed as pharmacophore groups .
Results or Outcomes
Some pyrrolidine derivatives have shown diverse biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects . This suggests that “N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” and its derivatives could potentially be used in the development of new therapeutic strategies for various health disorders .
Application in Anticonvulsant Research
Summary of the Application
The pyrrolidine ring, which is a key component of “N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride”, has been studied for its potential anticonvulsant properties . Compounds including 2-morpholinoethyl, 3-morpholinopropyl, 3-CF 3 Ph, and 3,4-dichlorophenyl substituents in their structures were studied to determine the anticonvulsant action mechanisms .
Methods of Application or Experimental Procedures
The effects of these compounds on GABA transporters, sodium, and calcium channels were studied . The study involved the synthesis of these compounds and their testing on various biological targets related to convulsion .
Application in Mycobacterial Energetics
Summary of the Application
“N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” has been studied as a potential disruptor of Mycobacterium tuberculosis energetics . This compound is a 2-aminothiazole derivative that has shown promising activity against Mycobacterium tuberculosis .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c12-7-4-8(13)6-9(5-7)15-11(16)10-2-1-3-14-10;/h4-6,10,14H,1-3H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPNOVMNGLJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride | |
CAS RN |
1078163-22-0 | |
| Record name | 2-Pyrrolidinecarboxamide, N-(3,5-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



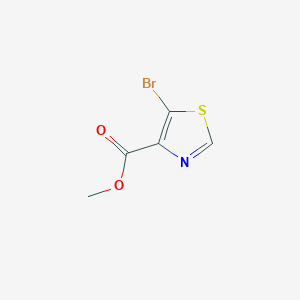
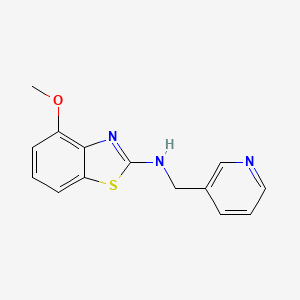
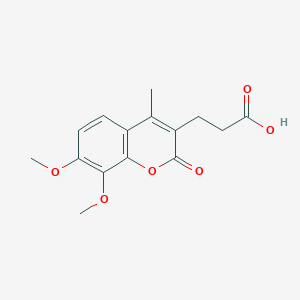
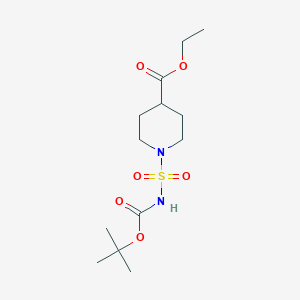
![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine](/img/structure/B1416666.png)
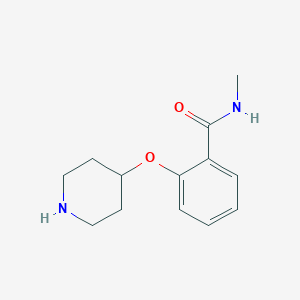
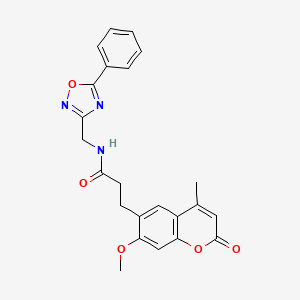
![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)
![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)
